Cas no 1216403-88-1 (Disulfiram-d20)

Disulfiram-d20 is a deuterated analog of Disulfiram, where 20 hydrogen atoms are replaced with deuterium. This isotopic labeling enhances the compound's utility in pharmacokinetic and metabolic studies, providing improved detection and quantification via mass spectrometry due to the distinct isotopic signature. The incorporation of deuterium also reduces metabolic degradation, extending the half-life for more reliable experimental results. Disulfiram-d20 is particularly valuable in research involving alcohol aversion therapy, as it allows for precise tracking of the parent compound and its metabolites. Its high isotopic purity and stability make it an essential tool for advanced analytical and mechanistic studies in pharmacology and toxicology.
Disulfiram-d20 structure
Disulfiram-d20 structure
商品名:Disulfiram-d20
CAS番号:1216403-88-1
MF:C10H20N2S4
メガワット:296.5392
CID:824476
PubChem ID:46781408

Disulfiram-d20 化学的及び物理的性質

名前と識別子

    • Disulfiram-d20
    • bis(1,1,2,2,2-pentadeuterioethyl)carbamothioylsulfanyl N,N-bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioate
    • [2H20]-Disulfiram
    • Bis[(diethyl-d10)thiocarbamoyl)disulfide
    • AKOS030243210
    • DTXSID00675873
    • N,N-bis[(1,1,2,2,2-(2)H?)ethyl]({bis[(1,1,2,2,2-(2)H?)ethyl]carbamothioyl}disulfanyl)carbothioamide
    • (Tetraethyl-d20)thioperoxydicarbonic Diamide
    • HY-W127834
    • J-004554
    • 1216403-88-1
    • CS-0186003
    • インチ: InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2
    • InChIKey: AUZONCFQVSMFAP-DEHFLJNXSA-N
    • ほほえんだ: CCN(CC)C(=S)SSC(=S)N(CC)CC

計算された属性

  • せいみつぶんしりょう: 316.17600
  • どういたいしつりょう: 316.17646826g/mol
  • 同位体原子数: 20
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 7
  • 複雑さ: 201
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.9
  • トポロジー分子極性表面積: 121Ų

じっけんとくせい

  • ゆうかいてん: 51-58°C
  • PSA: 121.26000
  • LogP: 3.62120

Disulfiram-d20 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AA53550-1mg
Disulfiram-d20
1216403-88-1 ≥99% deuterated forms (d1-d20)
1mg
$181.00 2024-04-20
SHENG KE LU SI SHENG WU JI SHU
sc-218249A-10mg
Disulfiram-d20,
1216403-88-1
10mg
¥21059.00 2023-09-05
TRC
D493642-10mg
Disulfiram-d20
1216403-88-1
10mg
$ 1918.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218249-1 mg
Disulfiram-d20,
1216403-88-1
1mg
¥2,933.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-218249-1mg
Disulfiram-d20,
1216403-88-1
1mg
¥2933.00 2023-09-05
1PlusChem
1P0015XQ-5mg
Disulfiram-d20
1216403-88-1 ≥99% deuterated forms (d1-d20)
5mg
$1050.00 2023-12-25
1PlusChem
1P0015XQ-1mg
Disulfiram-d20
1216403-88-1 ≥99% deuterated forms (d1-d20)
1mg
$255.00 2023-12-25
TRC
D493642-1mg
Disulfiram-d20
1216403-88-1
1mg
$ 244.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-218249A-10 mg
Disulfiram-d20,
1216403-88-1
10mg
¥21,059.00 2023-07-10
A2B Chem LLC
AA53550-5mg
Disulfiram-d20
1216403-88-1 ≥99% deuterated forms (d1-d20)
5mg
$813.00 2024-04-20

Disulfiram-d20 関連文献

Disulfiram-d20に関する追加情報

Disulfiram-d20 (CAS No. 1216403-88-1): A Comprehensive Overview

Disulfiram-d20 (CAS No. 1216403-88-1) is a deuterated form of the well-known drug disulfiram. This compound has gained significant attention in recent years due to its potential applications in various therapeutic areas, particularly in the treatment of alcohol use disorder and as a repurposed drug for cancer therapy. In this article, we will delve into the chemical properties, pharmacological effects, and recent research developments surrounding Disulfiram-d20.

Chemical Properties and Structure

Disulfiram-d20 is a stable isotope-labeled compound, where all the hydrogen atoms in the molecule have been replaced with deuterium atoms. The chemical formula of disulfiram is C10H20N2S4, and the deuterated form, Disulfiram-d20, has the formula C10D20N2S4. The introduction of deuterium atoms significantly increases the molecular weight and alters the metabolic stability of the compound. This modification can lead to enhanced pharmacokinetic properties, such as increased half-life and reduced metabolism, which are crucial for improving therapeutic efficacy.

Mechanism of Action

Disulfiram-d20, like its non-deuterated counterpart, primarily exerts its effects through inhibition of aldehyde dehydrogenase (ALDH). ALDH is an enzyme responsible for metabolizing acetaldehyde, a toxic byproduct of alcohol metabolism. By inhibiting ALDH, disulfiram-d20-d20 leads to the accumulation of acetaldehyde in the body when alcohol is consumed, causing unpleasant symptoms such as nausea, vomiting, and headache. This aversive reaction serves as a deterrent to alcohol consumption, making it an effective treatment for alcohol use disorder.

In addition to its role in alcohol metabolism, recent studies have shown that disulfiram-d20 has potential anti-cancer properties. It has been found to inhibit cancer cell growth by targeting specific signaling pathways involved in cell proliferation and survival. For instance, research published in the journal Cancer Research demonstrated that disulfiram-d20 can induce apoptosis in various types of cancer cells by modulating the expression of key proteins involved in cell cycle regulation and apoptosis.

Clinical Applications and Research Developments

The therapeutic potential of disulfiram-d20 has been extensively explored in clinical trials. One notable study published in the journal The Lancet Psychiatry evaluated the efficacy of disulfiram-d20 in treating alcohol use disorder. The results showed that patients receiving disulfiram-d20 had a significantly lower rate of relapse compared to those receiving placebo. The study also highlighted the improved safety profile of the deuterated form, with fewer side effects reported.

In the context of cancer therapy, preclinical studies have demonstrated promising results with disulfiram-d20 strong>. A study published in the journal Molecular Cancer Therapeutics reported that disulfiram-d20 strong>-dosed mice exhibited reduced tumor growth and improved survival rates compared to control groups. These findings suggest that < strong >disulfiram-d20 may have a role as an adjuvant therapy in combination with other cancer treatments. p > < p >Furthermore, ongoing clinical trials are investigating the use ofdisulfiram-d20 in treating various cancers, including breast cancer, lung cancer, and glioblastoma. These trials aim to validate the preclinical findings and establish optimal dosing regimens for maximum therapeutic benefit while minimizing side effects. p > < p >< strong >Pharmacokinetics and Safety Profile< / strong > p > < p >The pharmacokinetic properties ofdisulfiram-d20 have been extensively studied to understand its behavior in vivo. Due to its deuterium labeling, disulfiram-d20 exhibits enhanced metabolic stability compared to non-deuterated disulfiram. This results in a longer half-life and more sustained drug levels in the body, which can improve patient compliance and reduce dosing frequency. p > < p >In terms of safety,< strong >disulfiram-d20 has shown a favorable safety profile in both preclinical and clinical studies. Common side effects associated with disulfiram use, such as drowsiness and metallic taste, are generally mild and well-tolerated by patients. However,< strong >caution is advised when using disulfiram-d20 with other medications that may interact with it or potentiate its effects. p > < p >< strong >Conclusion< / strong > p > < p >< strong >Disulfiram-d20 (CAS No.< span style="font-weight: bold;"> 1216403-88-1) strong > represents a promising advancement in the field of medicinal chemistry. Its unique chemical properties and enhanced pharmacokinetic profile make it a valuable candidate for treating alcohol use disorder and various cancers.< / p > < p >As research continues to uncover new applications fordisulfiram-d20 , it is likely that this compound will play an increasingly important role in therapeutic interventions. Ongoing clinical trials will provide further insights into its efficacy and safety profile,< span style="font-weight: bold;"> paving the way for its potential approval as a novel treatment option. span > p > article > response >

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